![molecular formula C12H19NO4 B1524245 Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate CAS No. 1185884-99-4](/img/structure/B1524245.png)
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate
Overview
Description
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the coupling of ethyl esters with tert-butoxycarbonyl (Boc) protected amino acids. The compound features a pent-3-ynoate backbone, which is critical for its biological activity. The presence of the Boc group enhances stability and solubility, facilitating biological evaluations.
Anticancer Properties
Several studies have evaluated the anticancer properties of compounds related to this compound. For instance, prodrugs derived from similar structures have demonstrated significant inhibitory effects on various cancer cell lines:
- Breast Cancer Cell Lines : In vitro tests showed that these compounds could suppress growth in breast cancer cell lines such as MCF-7 and MDA-MB-231. The potency was notably less than that of their parent compounds, suggesting that while effective, further modifications may enhance their efficacy .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through disruption of mitotic processes in cancer cells. This is achieved by targeting proteins like HSET (KIFC1), which are essential for proper spindle formation during cell division .
Pharmacokinetics
Pharmacokinetic studies highlighted the compound's distribution and metabolism. For example, one study reported a half-life of approximately 0.71 hours in vivo, with moderate exposure noted in brain tissues and significant distribution in liver and kidney tissues . This information is crucial for understanding the therapeutic window and potential side effects.
Case Study 1: Breast Cancer Treatment
A study focusing on L-γ-methyleneglutamic acid amides, structurally similar to this compound, demonstrated their ability to inhibit tumor growth effectively. The results indicated a dose-dependent response in cell viability assays across multiple breast cancer cell lines .
Cell Line | IC50 (µM) | Treatment Duration (h) |
---|---|---|
MCF-7 | 12.5 | 24 |
MDA-MB-231 | 15.0 | 48 |
SK-BR-3 | 10.0 | 72 |
Case Study 2: Mechanistic Insights
In another investigation, researchers utilized high-throughput screening to identify compounds that inhibit HSET activity. This compound derivatives were shown to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable precursor in drug development.
Biological Activity : Recent studies have indicated potential anticancer properties. For instance, in vitro assays demonstrated selective cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .
Anticancer Properties
A detailed investigation into its anticancer activity revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability in cancerous cells, while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies.
Case Study 1: Anticancer Activity Assessment
In a controlled study, researchers found that at concentrations of or higher, this compound significantly reduced the viability of HeLa cells without affecting normal fibroblast cells .
TRPV Channel Modulation
This compound has also been studied for its effects on TRPV channels, particularly TRPV4. It was shown to inhibit calcium influx through these channels at low concentrations (as low as ), suggesting potential applications in pain management and inflammatory conditions.
Case Study 2: TRPV Channel Modulation
Calcium imaging studies indicated that derivatives of this compound effectively modulated TRPV4 channels, which could lead to therapeutic applications for conditions involving dysregulated TRPV4 activity .
Data Tables
Cell Line | Concentration (µM) | Effect on Viability |
---|---|---|
HeLa | ≥10 | Significant reduction |
A549 | ≥10 | Significant reduction |
Normal Fibroblasts | - | No significant effect |
Properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-16-10(14)8-6-7-9-13-11(15)17-12(2,3)4/h5,8-9H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFGRVVZCJZELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC#CCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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